N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Its core consists of a tetrahydrothieno[3,2-d]pyrimidin-4-one scaffold fused with a thiophene ring, substituted at position 3 with a 4-chlorophenyl group. The thioacetamide linkage connects this core to a benzo[d][1,3]dioxol-5-yl (benzodioxole) moiety, which is known for its electron-rich aromatic system and metabolic stability. Key features of this compound include:
- Thienopyrimidinone core: Provides a rigid, planar structure conducive to binding biological targets like kinases or enzymes.
- 4-Chlorophenyl substituent: Enhances lipophilicity and may influence receptor affinity.
- Benzodioxole group: Imparts resistance to oxidative degradation, a common feature in bioactive molecules .
Synthetic routes for analogous compounds often involve condensation reactions (e.g., thioether formation under basic conditions) or cyclization of precursors with heterocyclic amines .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4S2/c22-12-1-4-14(5-2-12)25-20(27)19-15(7-8-30-19)24-21(25)31-10-18(26)23-13-3-6-16-17(9-13)29-11-28-16/h1-6,9H,7-8,10-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIMZXHOWKLJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Differences and Implications
Core Heterocycle Variations
- Thieno[3,2-d]pyrimidinone (Target) vs. Thieno[2,3-d]pyrimidinone (): The position of the thiophene fusion alters ring planarity and electronic distribution. The [3,2-d] fusion in the target compound may enhance π-π stacking compared to the [2,3-d] isomer .
- Thiazolo[3,2-a]pyrimidine () : Replacing thiophene with thiazole introduces a nitrogen atom, increasing polarity but reducing lipophilicity. This may limit blood-brain barrier penetration compared to the target compound .
Substituent Effects
Q & A
Q. What synthetic methodologies are recommended for preparing this compound with high purity?
The synthesis involves multi-step reactions under inert atmospheres to prevent oxidation. Key steps include:
- Use of triethylamine as a base and dimethylformamide (DMF) as a solvent for thioacetamide bond formation .
- Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate purity .
- Final purification using recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments and carbon frameworks (e.g., benzo[d][1,3]dioxole and thieno-pyrimidine moieties) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous structural determination using programs like SHELXL .
Q. What pharmacological activities are associated with thieno[3,2-d]pyrimidine derivatives?
This class exhibits:
| Activity | Mechanism | Structural Influence |
|---|---|---|
| Anticancer | Kinase inhibition | 4-Chlorophenyl enhances target binding |
| Anti-inflammatory | COX-2 suppression | Benzo[d][1,3]dioxole modulates electron density |
Advanced Research Questions
Q. How can conflicting NMR data for synthetic intermediates be resolved?
- Perform 2D NMR experiments (e.g., COSY, HSQC) to assign overlapping signals .
- Compare experimental shifts with computational predictions (DFT calculations) .
- Validate via X-ray crystallography if crystalline intermediates are obtained .
Q. What strategies improve yield in the final coupling step of the synthesis?
- Optimize solvent polarity (e.g., switch from DMF to dichloromethane for better thiol reactivity) .
- Use microwave-assisted synthesis to accelerate reaction rates and reduce side products .
- Employ stoichiometric control (1.2–1.5 equivalents of 4-chlorophenyl precursor) to drive completion .
Q. How does the 4-chlorophenyl substituent influence electronic properties and reactivity?
- The electron-withdrawing Cl group increases electrophilicity at the pyrimidine core, enhancing nucleophilic attack in derivatization reactions .
- Substituent positioning affects π-π stacking in biological target interactions (e.g., DNA topoisomerase inhibition) .
Q. What in vitro assays are suitable for evaluating anticancer activity?
- Cell viability assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., MCF-7, A549) .
- Apoptosis markers : Caspase-3/7 activation and Annexin V staining .
- Controls : Include cisplatin (positive control) and DMSO solvent controls to validate specificity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of similar analogs?
- Standardize assay conditions : Variations in cell line passage number or serum concentration can skew results .
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities .
- Compare pharmacokinetic parameters (e.g., logP, plasma stability) to differentiate bioactivity .
Methodological Recommendations
Q. What computational tools predict structure-activity relationships (SAR) for this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or DNA .
- QSAR models : Use descriptors like topological polar surface area (TPSA) and Hammett constants .
Q. How can researchers mitigate hydrolysis of the thioacetamide linkage during storage?
- Store lyophilized samples at -20°C under argon .
- Avoid aqueous buffers with pH > 7.0 during biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
